F 2882 F 2882
Brand Name: Vulcanchem
CAS No.: 109523-93-5
VCID: VC20747132
InChI: InChI=1S/C19H14ClNO2/c20-18-6-2-1-5-17(18)15-9-7-14(8-10-15)13-23-19(22)16-4-3-11-21-12-16/h1-12H,13H2
SMILES: C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl
Molecular Formula: C19H14ClNO2
Molecular Weight: 323.8 g/mol

F 2882

CAS No.: 109523-93-5

Cat. No.: VC20747132

Molecular Formula: C19H14ClNO2

Molecular Weight: 323.8 g/mol

* For research use only. Not for human or veterinary use.

F 2882 - 109523-93-5

CAS No. 109523-93-5
Molecular Formula C19H14ClNO2
Molecular Weight 323.8 g/mol
IUPAC Name [4-(2-chlorophenyl)phenyl]methyl pyridine-3-carboxylate
Standard InChI InChI=1S/C19H14ClNO2/c20-18-6-2-1-5-17(18)15-9-7-14(8-10-15)13-23-19(22)16-4-3-11-21-12-16/h1-12H,13H2
Standard InChI Key MBGYSYXGNIXGGB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl

Chemical Identification and Basic Properties

F 2882, also known by its IUPAC name [4-(2-chlorophenyl)phenyl]methyl pyridine-3-carboxylate, is an organic compound with a defined molecular structure. It can also be referred to as 3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester in chemical nomenclature. The compound is cataloged in chemical databases with specific identifiers that allow for precise tracking and identification in research settings.

The basic identification parameters for F 2882 are summarized in the following table:

ParameterValue
CAS Registry Number109523-93-5
Molecular FormulaC19H14ClNO2
Molecular Weight323.8 g/mol
PubChem Compound ID3066116
Standard InChIKeyMBGYSYXGNIXGGB-UHFFFAOYSA-N

Physical and Chemical Properties

F 2882 possesses specific physical and chemical properties that influence its behavior in various experimental conditions. While comprehensive experimental data on physical properties is limited in the available literature, we can infer certain characteristics based on its structure.

The presence of aromatic rings, a pyridine group, and an ester linkage suggests that F 2882 likely exhibits:

  • Limited water solubility due to its predominantly hydrophobic structure

  • Good solubility in organic solvents such as dichloromethane, chloroform, or DMSO

  • Stability under normal laboratory conditions

  • Potential for participation in various organic reactions through its functional groups

The compound contains both aromatic and heterocyclic components, suggesting potential for π-π interactions and hydrogen bonding capabilities through the nitrogen atom in the pyridine ring and the carbonyl oxygen in the ester group.

Research Applications and Usage Considerations

F 2882 is designated specifically for research use only, with explicit restrictions against human or veterinary applications. This classification is important for researchers to note when considering experimental designs involving this compound.

Analytical Methods and Characterization

Researchers working with F 2882 can utilize various analytical techniques for identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation

  • Mass Spectrometry: For molecular weight verification and fragmentation pattern analysis

  • Infrared Spectroscopy: For functional group identification

  • High-Performance Liquid Chromatography (HPLC): For purity assessment

The molecular weight of 323.8 g/mol and defined structure make F 2882 amenable to standard analytical techniques commonly employed in organic chemistry laboratories.

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